molecular formula C23H27NO5 B11310866 N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11310866
M. Wt: 397.5 g/mol
InChI Key: IGOMEAMRKDZFNR-UHFFFAOYSA-N
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Description

N-[(OXOLAN-2-YL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes an oxolane ring and a furochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the furochromene moiety. Key steps include:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Synthesis of the Furochromene Moiety: This involves the condensation of suitable aromatic aldehydes with active methylene compounds under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the oxolane ring with the furochromene moiety using reagents like coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the furochromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression profiles.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(OXOLAN-2-YL)METHYL]-3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE
  • **N-[(OXOLAN-2-YL)METHYL]-3-{2,3,5,8-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE

Uniqueness

N-[(OXOLAN-2-YL)METHYL]-3-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE stands out due to its specific substitution pattern on the furochromene ring, which may confer unique chemical and biological properties. This distinct structure can lead to different reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H27NO5/c1-12-15(4)28-21-14(3)22-19(10-18(12)21)13(2)17(23(26)29-22)7-8-20(25)24-11-16-6-5-9-27-16/h10,16H,5-9,11H2,1-4H3,(H,24,25)

InChI Key

IGOMEAMRKDZFNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4CCCO4)C)C)C

Origin of Product

United States

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